![molecular formula C14H14N4O2 B2804008 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-hydroxypyridine-3-carboxamide CAS No. 2176201-28-6](/img/structure/B2804008.png)
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-hydroxypyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-hydroxypyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a cyclopropyl group attached to a pyrimidine ring, further connected to a hydroxypyridine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-hydroxypyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-hydroxypyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(6-cyclopropylpyrimidin-4-yl)methyl]picolinamide
- N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-hydroxypyridine-3-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-hydroxypyridine-3-carboxamide, and what coupling agents are typically employed?
The synthesis often involves multi-step reactions, including the formation of amide bonds between pyrimidine and pyridine derivatives. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate these reactions, ensuring high yields and regioselectivity . Temperature control and reaction time optimization are critical to minimize side products, as seen in analogous pyrimidine-carboxamide syntheses .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the cyclopropylpyrimidine and hydroxypyridine moieties. Infrared (IR) spectroscopy verifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade material) .
Q. What in vitro biological screening assays are recommended to evaluate its initial pharmacological potential?
Standard assays include:
- Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates.
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors).
- Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7). These methods align with studies on structurally related pyrimidine-carboxamides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyclopropane ring formation during synthesis?
Cyclopropanation often requires precise stoichiometry of reagents (e.g., trimethylsulfoxonium iodide) and inert atmospheres to prevent oxidation. Reaction monitoring via thin-layer chromatography (TLC) or in situ NMR is advised. A case study on analogous compounds achieved >80% yield by maintaining temperatures at −10°C during cyclopropane ring closure .
Q. What strategies resolve contradictions in bioactivity data between enzyme inhibition assays and cellular models?
Discrepancies may arise from poor cellular permeability or off-target effects. Strategies include:
- Permeability enhancement : Modify logP via prodrug strategies (e.g., esterification of the hydroxypyridine group).
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding.
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites .
Q. How can X-ray crystallography address ambiguities in the compound’s 3D conformation?
SHELX programs (e.g., SHELXL) are widely used for small-molecule crystallography. Key steps:
- Data collection : High-resolution (<1.0 Å) datasets minimize refinement errors.
- Twinned data handling : SHELXD/E algorithms resolve twinning in macromolecular complexes.
- Hydrogen bonding analysis : Identify interactions (e.g., between the hydroxypyridine O-H and target residues) to rationalize binding modes .
Q. What computational methods predict binding affinities to kinases or other ATP-binding proteins?
Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) model interactions with ATP-binding pockets. For pyrimidine derivatives, prioritize:
- Conserved hinge-region interactions : Hydrogen bonds with backbone amides (e.g., Glu91 in EGFR).
- Van der Waals complementarity : Cyclopropyl groups enhance hydrophobic packing in subpockets .
Q. Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to assess potency (IC₅₀) and selectivity?
- Dose range : 10 nM–100 µM, with 3-fold serial dilutions.
- Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle-only baselines.
- Selectivity panels : Test against >50 related targets (e.g., kinase family members) to calculate selectivity indices (SI = IC₅₀(off-target)/IC₅₀(target)) .
Q. What statistical models are suitable for optimizing synthetic parameters (e.g., temperature, solvent ratio)?
Design of Experiments (DoE) methodologies, such as response surface modeling (RSM) or factorial designs, identify critical variables. For example, a Central Composite Design (CCD) can optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading to maximize yield .
Q. How can researchers validate the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) for 24–72 hours; monitor degradation via HPLC.
- Plasma stability : Incubate with human/animal plasma (37°C); quantify parent compound loss.
- Light/heat stress : Accelerated stability studies (ICH Q1A guidelines) predict shelf-life .
Q. Conflict Resolution in Data Interpretation
Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Force field calibration : Adjust parameters for cyclopropane’s angle strain (e.g., AMBER’s parm99 modifications).
- Solvent effects : Include implicit solvent models (e.g., PBSA) in docking simulations.
- Crystal structure validation : Compare predicted vs. experimental ligand poses from crystallography .
Q. What analytical techniques confirm the absence of polymorphic forms in bulk samples?
- Powder X-ray Diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from single-crystal data.
- Differential Scanning Calorimetry (DSC) : Detect melting point variations (>2°C suggests polymorphism).
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which may indicate amorphous content .
Propiedades
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13-11(2-1-5-15-13)14(20)16-7-10-6-12(9-3-4-9)18-8-17-10/h1-2,5-6,8-9H,3-4,7H2,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEOSKADEZOQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.